

Chloroauric Acid Hydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloroauric acid hydrate*

Cat. No.: *B6360573*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **chloroauric acid hydrate**, a pivotal precursor in nanomaterial synthesis and various therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core chemical properties, detailed experimental protocols for the synthesis of gold nanoparticles, and explores its role in inducing cellular apoptosis.

Core Chemical Properties

Chloroauric acid hydrate is a compound of significant interest due to its utility as a source of gold(III) ions. The following table summarizes its key quantitative data.

Property	Value	Citation(s)
CAS Number	27988-77-8	[1] [2] [3] [4]
Molecular Formula	$\text{AuCl}_4\text{H}_3\text{O}$	[1] [2] [5]
Molecular Weight	357.8 g/mol	[1] [2] [5]
Anhydrous Molecular Weight	339.785 g/mol	[4]
Trihydrate Molecular Weight	393.833 g/mol	[6]
Tetrahydrate Molecular Weight	411.85 g/mol	[6]
Appearance	Yellow to orange-yellow crystalline powder	[1]
Density	3.9 g/mL at 25 °C	[1]

Experimental Protocols: Synthesis of Gold Nanoparticles

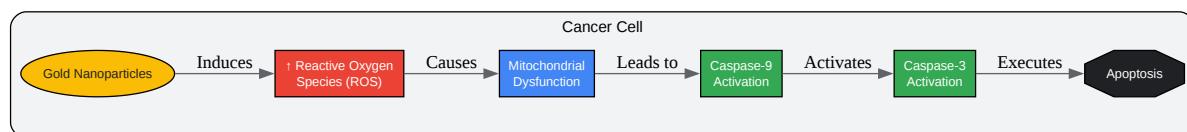
The most prevalent application of **chloroauric acid hydrate** is in the synthesis of gold nanoparticles (AuNPs). The Turkevich method, which involves the reduction of chloroauric acid by citrate, is a widely adopted protocol.[\[7\]](#)[\[8\]](#)

Turkevich Method for Gold Nanoparticle Synthesis

This protocol outlines the synthesis of AuNPs with a narrow size distribution.

Materials:

- **Chloroauric acid hydrate** ($\text{HAuCl}_4 \cdot n\text{H}_2\text{O}$)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized water


Procedure:

- Preparation of Chloroauric Acid Solution: Prepare a 1.0 mM solution of chloroauric acid in deionized water. For example, dissolve the appropriate mass of chloroauric acid trihydrate in 100 mL of deionized water in a clean flask.[2]
- Heating: Heat the chloroauric acid solution to boiling while stirring vigorously.[1][2]
- Addition of Reducing Agent: To the boiling solution, rapidly add a freshly prepared solution of 38.8 mM trisodium citrate.[2] The volume of citrate solution added will influence the final particle size. A common ratio is to add a volume of citrate solution that is four times the molar amount of the chloroauric acid.[1]
- Reaction: Continue heating and stirring the mixture. The solution will undergo a series of color changes, ultimately resulting in a ruby-red colloid, which indicates the formation of gold nanoparticles.[1] This process typically takes around 15 minutes.[2]
- Cooling: After the color change is complete, remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.

The size of the resulting gold nanoparticles can be tuned by adjusting the ratio of citrate to chloroauric acid.[7]

Visualization of Cellular Impact

Gold nanoparticles synthesized from chloroauric acid have been investigated for their potential in cancer therapy, where they can induce apoptosis (programmed cell death).[9] The following diagram illustrates a plausible signaling pathway for AuNP-induced apoptosis.

[Click to download full resolution via product page](#)

Caption: Apoptotic signaling pathway induced by gold nanoparticles.

This workflow demonstrates how gold nanoparticles can increase reactive oxygen species within a cancer cell, leading to mitochondrial dysfunction and the activation of a caspase cascade, ultimately resulting in apoptosis.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facile synthesis of concentrated gold nanoparticles with low size-distribution in water: temperature and pH controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. WO2011053037A2 - Method for producing gold nanoparticles - Google Patents [patents.google.com]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Frontiers | Cytotoxic potential on human breast and lung cancer cells of the biosynthesized gold nanoparticles from the reduction of chloroauric acid by lactic acid isolated from Lactobacillus acidophilus [frontiersin.org]
- To cite this document: BenchChem. [Chloroauric Acid Hydrate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6360573#chloroauric-acid-hydrate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com